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Executive Summary

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in the complex
landscape of fibrotic diseases. Predominantly expressed on immune cells, particularly those of
myeloid lineage, GPR84 has been implicated as a key regulator of inflammatory responses that
drive tissue remodeling and fibrosis in a variety of organs, including the lungs, liver, kidneys,
and heart. This technical guide provides a comprehensive overview of the current
understanding of GPR84's role in fibrosis, detailing its signaling pathways, the impact of its
modulation in preclinical models, and standardized protocols for its investigation. While the
majority of evidence points to a pro-fibrotic function of GPR84, with its antagonists showing
therapeutic promise, some recent studies in the context of metabolic-driven fibrosis suggest a
more nuanced, potentially protective role, highlighting the need for further research.

Introduction to GPR84

GPR84 is a G protein-coupled receptor that is activated by medium-chain fatty acids (MCFAS),
particularly those with carbon chain lengths of 9-14.[1] Its expression is significantly
upregulated in immune cells, such as macrophages, monocytes, and neutrophils, under pro-
inflammatory conditions.[2][3] This induction of GPR84 in the inflammatory milieu positions it as
a critical sensor and amplifier of inflammatory signals that can lead to chronic tissue injury and
fibrosis.[2] The receptor primarily couples to the inhibitory Gai protein, leading to the inhibition
of adenylyl cyclase and a decrease in intracellular cyclic AMP (CAMP) levels.[2][4]
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GPR84 Signaling in the Context of Fibrosis

GPR84 activation initiates a cascade of downstream signaling events that collectively promote
a pro-fibrotic environment. The primary mechanism involves the recruitment and activation of
myeloid cells, which in turn release a plethora of pro-inflammatory and pro-fibrotic mediators.

Key Signaling Pathways
Upon ligand binding, GPR84's coupling to Gai leads to the dissociation of the Gy subunit,

which can activate various downstream effectors. Key signaling pathways implicated in
GPR84-mediated fibrosis include:

o PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.
GPR84-mediated activation of Akt can contribute to the persistence of inflammatory cells at
the site of injury.

o MAPK Pathways (ERK, p38, JNK): These pathways are central to the regulation of cytokine
production and cellular stress responses. Activation of ERK, p38, and JNK by GPR84
signaling in macrophages can lead to the enhanced expression of pro-inflammatory
cytokines like TNF-a and IL-6.[5]

o NF-kB Pathway: A master regulator of inflammation, the NF-kB pathway is a key
downstream target of GPR8A4. Its activation leads to the transcription of numerous genes
encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, which are
critical for the recruitment and activation of immune cells that drive fibrosis.

o STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription
factor involved in inflammation and tissue remodeling. GPR84 activation has been shown to
increase the phosphorylation of STAT3, promoting a pro-fibrotic cellular phenotype.[5]
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Caption: GPR84 Signaling Pathway in Fibrosis.
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The Pro-Fibrotic Role of GPR84 Across Different
Organs

Compelling evidence from a range of preclinical models demonstrates that GPR84 activation
exacerbates fibrosis, while its inhibition or genetic deletion is protective.

Pulmonary Fibrosis

In models of idiopathic pulmonary fibrosis (IPF), GPR84 expression is upregulated.[6]
Pharmacological antagonism of GPR84 with compounds like GLPG1205 has been shown to
reduce lung fibrosis.[7] This is consistent with findings from a phase 2 clinical trial where
GLPG1205 resulted in smaller declines in forced vital capacity (FVC) compared to placebo.[8]

Liver Fibrosis

In the context of non-alcoholic steatohepatitis (NASH) and other liver injuries, GPR84
expression correlates with the degree of inflammation and fibrosis.[9][10] GPR84 antagonists
have been shown to reduce the infiltration of neutrophils and monocyte-derived macrophages
into the liver, thereby ameliorating inflammation and fibrosis.[9][10]

Kidney Fibrosis

In models of chronic kidney disease (CKD), such as adenine-induced nephropathy and
unilateral ureteral obstruction (UUO), GPR84 knockout mice exhibit significantly reduced
interstitial fibrosis.[1][11] The dual GPR40 agonist/GPR84 antagonist PBI-4050 has also
demonstrated potent anti-fibrotic effects in various models of kidney fibrosis.[1]

Cardiac and Skin Fibrosis

The deleterious role of GPR84 extends to cardiac and skin fibrosis, where its inhibition has
been associated with reduced tissue scarring.[1]

A Contradictory Role in Metabolic-Associated Liver
Fibrosis

While the majority of studies highlight a pro-fibrotic role for GPR84, recent research has
introduced a layer of complexity. In high-fat diet-induced models of NASH, GPR84-deficient
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mice exhibited more severe hepatic fibrosis, suggesting a protective role for the receptor in this

specific context.[12][13] The proposed mechanism is that GPR84 signaling on macrophages

can suppress overactivation induced by lipotoxicity.[12][13] This finding underscores the

importance of the disease context when considering GPR84 as a therapeutic target.

Quantitative Data from Preclinical and Clinical

Studies

The following tables summarize key quantitative findings from studies investigating the role of
GPR84 in fibrosis.

Table 1: Effects of GPR84 Knockout in Murine Fibrosis
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Table 2: Effects of GPR84 Antagonists in Fibrosis

Models
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Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.
Below are standardized protocols for key in vivo and in vitro experiments.

In Vivo Fibrosis Models
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Caption: General Experimental Workflow for In Vivo GPR84 Fibrosis Studies.

a) Bleomycin-Induced Pulmonary Fibrosis

¢ Animal Model: C57BL/6 mice (6-8 weeks old).
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Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin sulfate
(typically 1.5-3.0 U/kg) in sterile saline.

Treatment: Administer GPR84 antagonist or vehicle daily via oral gavage or other
appropriate route, starting from day O or at a later time point for a therapeutic regimen.

Endpoint: Euthanize mice at day 14 or 21 post-bleomycin instillation.

Analysis:

[¢]

Histology: Perfuse lungs with formalin, embed in paraffin, and section. Stain with Masson's
trichrome or Picrosirius red to assess collagen deposition.

[¢]

Hydroxyproline Assay: Quantify total lung collagen content.

[¢]

gPCR: Analyze mRNA expression of fibrotic markers (Collal, Acta2, Tgf-B1) in lung
homogenates.

Bronchoalveolar Lavage (BAL): Analyze inflammatory cell infiltration.

[¢]

b) Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

Animal Model: C57BL/6 mice (8-10 weeks old).

Induction: Administer CCl4 (typically 0.5-1.0 mL/kg) via intraperitoneal injection twice weekly
for 4-8 weeks.

Treatment: Administer GPR84 antagonist or vehicle concurrently with CCl4 injections.
Endpoint: Euthanize mice 24-48 hours after the final CCl4 injection.
Analysis:

o Histology: Fix liver tissue in formalin, embed, and section. Stain with Sirius Red to quantify
fibrosis. Immunohistochemistry for a-SMA to identify activated hepatic stellate cells.

o Serum Analysis: Measure ALT and AST levels to assess liver damage.
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o gPCR: Quantify mRNA levels of fibrotic and inflammatory genes in liver tissue.
c) Adenine-Induced Kidney Fibrosis

Animal Model: C57BL/6 mice.

Induction: Feed mice a diet supplemented with 0.2% adenine for 2-4 weeks to induce

chronic kidney disease and fibrosis.

Treatment: Administer GPR84 antagonist or vehicle in the diet or via daily gavage.

Endpoint: Euthanize mice at the end of the dietary regimen.

Analysis:

o Histology: Perfuse kidneys with saline and fix in formalin. Stain paraffin sections with
Masson's trichrome or Sirius Red to assess interstitial fibrosis.

o Renal Function: Monitor blood urea nitrogen (BUN) and serum creatinine levels
throughout the study.

o gPCR: Analyze renal expression of fibrosis-related genes.

In Vitro Assays

a) Macrophage Chemotaxis Assay

o Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from wild-type or GPR84
knockout mice and culture in appropriate medium.

o Assay Setup: Use a Boyden chamber or a real-time cell analysis system (e.g.,
XCELLigence).

e Procedure:
o Place a chemoattractant (e.g., a GPR84 agonist like 6-OAU) in the lower chamber.

o Seed BMDMs in the upper chamber.
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o For antagonist studies, pre-incubate cells with the GPR84 antagonist before seeding.

o Incubate for a defined period (e.g., 4-6 hours).

e Quantification: Count the number of cells that have migrated to the lower chamber or monitor
cell migration in real-time.

b) Fibroblast Activation Assay
e Cell Culture: Culture primary lung or liver fibroblasts.
» Stimulation: Treat fibroblasts with TGF-31 to induce myofibroblast differentiation.

o Co-culture (optional): Co-culture fibroblasts with macrophages that have been pre-treated
with a GPR84 agonist or antagonist.

e Analysis:

o Western Blot/Immunofluorescence: Assess the expression of a-SMA, a marker of
myofibroblast activation.

o gPCR: Measure the mRNA levels of Collal and other extracellular matrix genes.

o Collagen Gel Contraction Assay: Embed fibroblasts in a collagen gel and monitor the
contraction of the gel over time as a measure of their contractile function.

Conclusion and Future Directions

GPR84 has emerged as a significant player in the pathogenesis of fibrosis, primarily through its
role in orchestrating myeloid cell-driven inflammation. The wealth of preclinical data supporting
the anti-fibrotic effects of GPR84 antagonists has paved the way for their clinical development.
However, the recent discovery of a potentially protective role for GPR84 in the context of
metabolic dysfunction-associated steatotic liver disease highlights the need for a deeper
understanding of its context-dependent functions.

Future research should focus on:
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» Elucidating the precise molecular mechanisms that differentiate the pro-fibrotic and
potentially protective signaling of GPR84.

« |dentifying the specific cell types and signaling pathways involved in the dichotomous roles
of GPR84 in different fibrotic conditions.

» Developing more selective and potent GPR84 modulators to fine-tune therapeutic
interventions.

» Conducting well-designed clinical trials to validate the therapeutic potential of targeting
GPR84 in a range of fibrotic diseases.

A thorough understanding of the multifaceted role of GPR84 will be instrumental in harnessing
its therapeutic potential for the treatment of debilitating fibrotic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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